molecular formula C12H15ClO4S B12818227 Propyl 5-(chlorosulfonyl)-2-ethylbenzoate

Propyl 5-(chlorosulfonyl)-2-ethylbenzoate

Cat. No.: B12818227
M. Wt: 290.76 g/mol
InChI Key: NVPFNHYTRSGMKV-UHFFFAOYSA-N
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Description

Propyl 5-(chlorosulfonyl)-2-ethylbenzoate is an organic compound with a complex structure that includes a propyl ester group, a chlorosulfonyl group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(chlorosulfonyl)-2-ethylbenzoate typically involves multiple steps. One common method starts with the chlorosulfonation of 2-ethylbenzoic acid to introduce the chlorosulfonyl group. This is followed by esterification with propanol to form the final product. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(chlorosulfonyl)-2-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Propyl 5-(chlorosulfonyl)-2-ethylbenzoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 5-(chlorosulfonyl)-2-ethylbenzoate
  • Ethyl 5-(chlorosulfonyl)-2-ethylbenzoate
  • Propyl 5-(chlorosulfonyl)-2-methylbenzoate

Uniqueness

Propyl 5-(chlorosulfonyl)-2-ethylbenzoate is unique due to the presence of both a propyl ester group and an ethyl group on the benzene ring, which can influence its reactivity and solubility compared to similar compounds. This unique structure allows for specific applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C12H15ClO4S

Molecular Weight

290.76 g/mol

IUPAC Name

propyl 5-chlorosulfonyl-2-ethylbenzoate

InChI

InChI=1S/C12H15ClO4S/c1-3-7-17-12(14)11-8-10(18(13,15)16)6-5-9(11)4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

NVPFNHYTRSGMKV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)CC

Origin of Product

United States

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